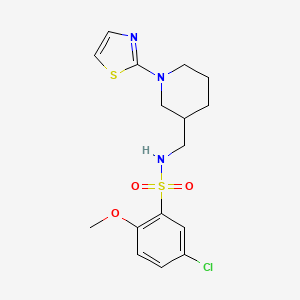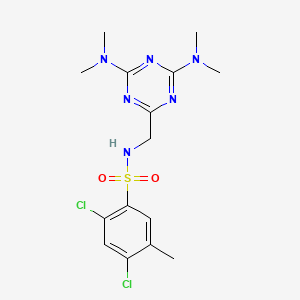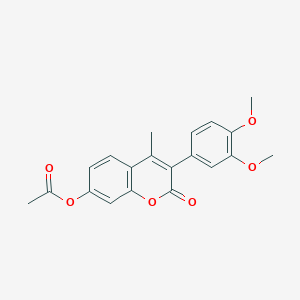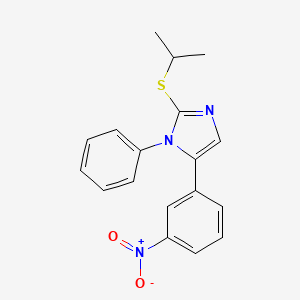![molecular formula C11H16F3NO4 B2653445 2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2248296-37-7](/img/structure/B2653445.png)
2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves fluoridation and hydrolysis processes . For instance, the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropionic Acid involves a reaction time of 3 hours at a temperature of 80°C . The ratio of 2,2-dimethyl-malonic acid monomethyl ester to SF4 is 1:6, and the amount of CH2Cl2 is less than or equal to 0.5% . The hydrolysis process takes about 30 minutes .Molecular Structure Analysis
The molecular structure of a compound can be determined by its IUPAC name and InChI code. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has an InChI code of 1S/C6H7F3O3/c7-6(8,9)5(12,4(10)11)3-1-2-3/h3,12H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its IUPAC name, InChI code, and other identifiers. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid is a powder with a molecular weight of 184.11 .Scientific Research Applications
Cyclopropane Fatty Acids in Human Tissues
Research has identified cyclopropane fatty acids (cyclopropane FA) in human adipose tissue and serum, highlighting their presence in mammals and their storage mainly in triacylglycerols. Cyclopropane FA, like cyclopropaneoctanoic acid 2-hexyl, is found in comparable amounts in humans and rats and is influenced by diet restriction (Śledziński et al., 2013).
Environmental Exposure to Perfluorinated Compounds
The study on German blood donors living near a former perfluorooctanoate (PFOA) production plant revealed exposure to various perfluorinated compounds including ADONA, used in fluoropolymer production since 2008. This emphasizes the need for monitoring and managing human exposure to such compounds, which might share properties with the compound (Fromme et al., 2017).
Metabolism and Toxicity Studies
Studies on compounds like 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid (ciprofloxacin) have explored their metabolism, including biliary excretion and identification of metabolites in humans. Such research provides a basis for understanding the metabolism and potential toxicity of similarly structured compounds (Tanimura et al., 1986).
Exposure to Plasticizers
Investigation into exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as phthalate replacements, highlights the relevance of monitoring environmental and human exposure to chemical compounds with wide applications. Such studies underscore the importance of assessing exposure levels and potential health impacts of various chemical compounds, including those structurally related to the compound (Silva et al., 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the related compound 2-cyclopropyl-3,3,3-trifluoro-2-hydroxypropanoic acid has hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17,6-4-5-6)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKOFXIVHZZURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2653368.png)

![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2653371.png)



![Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine](/img/structure/B2653380.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2653381.png)


